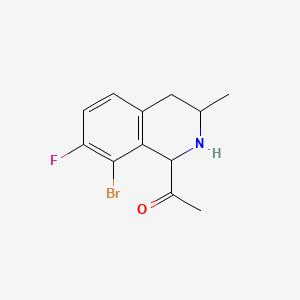
1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. This particular compound features a bromine and fluorine substituent, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a tetrahydroisoquinoline derivative, followed by acylation to introduce the ethanone group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts may be employed to increase the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism by which 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets, potentially modulating biological pathways involved in various physiological processes.
類似化合物との比較
- 1-(8-Bromo-7-fluoro-3-methylisoquinolin-1-yl)ethan-1-one
- 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one
Uniqueness: The unique combination of bromine and fluorine substituents in 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one distinguishes it from other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H13BrFNO |
|---|---|
分子量 |
286.14 g/mol |
IUPAC名 |
1-(8-bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H13BrFNO/c1-6-5-8-3-4-9(14)11(13)10(8)12(15-6)7(2)16/h3-4,6,12,15H,5H2,1-2H3 |
InChIキー |
MZUTXTCOXVCQIA-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C(N1)C(=O)C)C(=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


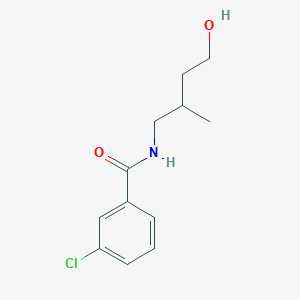
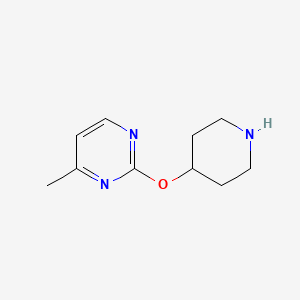

![6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14884034.png)
![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
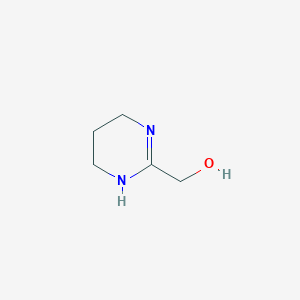
![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
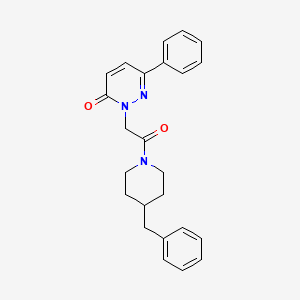

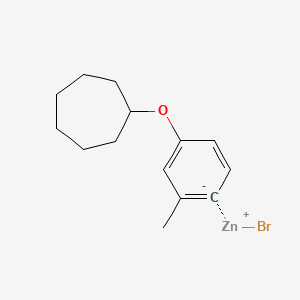
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)
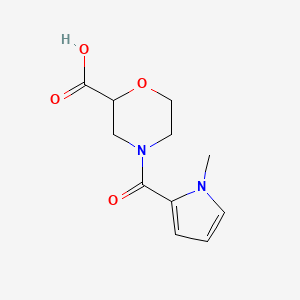

![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
